
Methyl 3-(2-((3-(4-(2-fluorophenyl)piperazin-1-yl)propyl)amino)-2-oxoethyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound is a derivative of piperazine, which is a class of organic compounds that contain a six-membered ring containing two nitrogen atoms at opposite positions in the ring . Piperazine derivatives show a wide range of biological and pharmaceutical activity .
Synthesis Analysis
The synthesis of piperazine derivatives can involve various methods, including the cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Scientific Research Applications
Luminescent Properties and Photo-induced Electron Transfer
The study of luminescent properties and photo-induced electron transfer in compounds is significant in the development of new materials for optical applications, including sensors and imaging agents. Piperazine-substituted compounds have been shown to exhibit interesting luminescent properties, which could be relevant to the chemical compound . The fluorescence of such compounds can be quenched by photo-induced electron transfer (PET) processes, making them potential candidates for pH probes and other sensing applications (Gan et al., 2003).
Antibacterial Activities
The compound's structural similarity to known antibacterial agents suggests potential applications in developing new antimicrobials. Studies on quinolones and fluoroquinolones, for example, have demonstrated significant antibacterial efficacy against a range of pathogens. These findings highlight the potential of such compounds in addressing drug-resistant bacterial infections and contributing to the discovery of new antibiotics (Chu et al., 1991).
Synthesis of Novel Drug Compounds
The synthesis of novel drug compounds is another crucial application area. Compounds with the structural features similar to the one have been explored for their potential in treating various conditions, including cancer and infectious diseases. For instance, quinazolinone derivatives have shown promise as antitumor agents, indicating the potential of the compound for cancer research and therapy (Cao et al., 2005).
Mechanism of Action
Target of Action
The primary targets of this compound are Equilibrative Nucleoside Transporters (ENTs) . ENTs play a vital role in nucleotide synthesis, regulation of adenosine function, and chemotherapy . The compound is more selective to ENT2 than to ENT1 .
Mode of Action
The compound interacts with its targets, the ENTs, by inhibiting their function . It reduces the maximum rate of uridine uptake in ENT1 and ENT2 without affecting the Michaelis constant (Km), indicating that it is a non-competitive inhibitor .
Biochemical Pathways
The compound affects the nucleoside transport pathway by inhibiting the function of ENTs . This inhibition disrupts nucleotide synthesis and the regulation of adenosine function, which can have downstream effects on various biochemical processes, including DNA replication, RNA transcription, and signal transduction .
Pharmacokinetics
Given its irreversible inhibition of ents , it can be inferred that the compound may have a long duration of action
Result of Action
The compound’s action results in the inhibition of ENTs, disrupting nucleotide synthesis and the regulation of adenosine function . This can lead to changes in cellular processes that rely on these biochemical pathways .
Future Directions
properties
CAS RN |
1114626-83-3 |
|---|---|
Molecular Formula |
C25H28FN5O4S |
Molecular Weight |
513.59 |
IUPAC Name |
methyl 3-[2-[3-[4-(2-fluorophenyl)piperazin-1-yl]propylamino]-2-oxoethyl]-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxylate |
InChI |
InChI=1S/C25H28FN5O4S/c1-35-24(34)17-7-8-18-20(15-17)28-25(36)31(23(18)33)16-22(32)27-9-4-10-29-11-13-30(14-12-29)21-6-3-2-5-19(21)26/h2-3,5-8,15H,4,9-14,16H2,1H3,(H,27,32)(H,28,36) |
InChI Key |
FKWVHYMTOQNVOS-UHFFFAOYSA-N |
SMILES |
COC(=O)C1=CC2=C(C=C1)C(=O)N(C(=S)N2)CC(=O)NCCCN3CCN(CC3)C4=CC=CC=C4F |
solubility |
not available |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



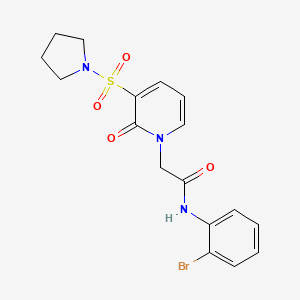
![N-(furan-2-ylmethyl)-2-methyl-N-(thiophen-3-ylmethyl)imidazo[1,2-a]pyridine-3-carboxamide](/img/structure/B2879862.png)
![N-(4-methoxybenzo[d]thiazol-2-yl)-1-methyl-N-(pyridin-2-ylmethyl)-1H-pyrazole-5-carboxamide](/img/structure/B2879863.png)
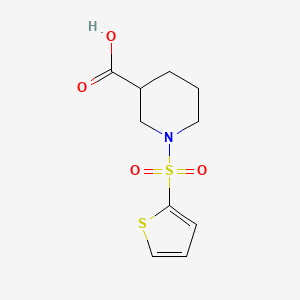
![[2-Methyl-4-(3,4,5-trimethoxyphenyl)-1,4-dihydropyrimido[1,2-a]benzimidazol-3-yl](phenyl)methanone](/img/structure/B2879866.png)
![7-(9H-Fluoren-9-ylmethoxycarbonyl)-7-azaspiro[3.5]nonane-9-carboxylic acid](/img/structure/B2879867.png)
![2-(2-methoxyphenyl)-N-{[1-(pyrimidin-2-yl)pyrrolidin-2-yl]methyl}acetamide](/img/structure/B2879871.png)
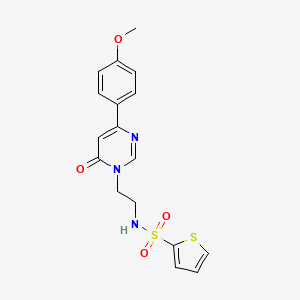
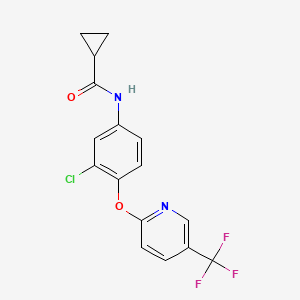


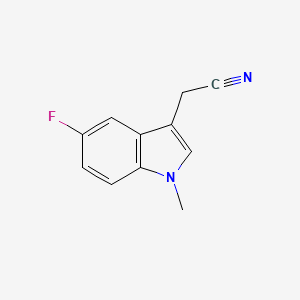
![N-(2-([2,3'-bithiophen]-5-yl)-2-hydroxyethyl)cyclopropanecarboxamide](/img/structure/B2879881.png)
![N-[2-Chloro-5-(trifluoromethyl)phenyl]-1H-indole-4-carboxamide](/img/structure/B2879882.png)